molecular formula C10H16N2O15P3+ B13109206 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl-

Katalognummer: B13109206
Molekulargewicht: 497.16 g/mol
InChI-Schlüssel: YSFJSWDBECJWRT-JAGXHNFQSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- is a complex organic compound with significant applications in various scientific fields. It is known for its role in optimizing modified mRNA delivery, particularly in cardiac applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- involves multiple steps. The process typically starts with the preparation of the pyrimidinedione core, followed by the attachment of the arabinofuranosyl group and the subsequent phosphorylation steps. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality and purity of the product, and implementing efficient purification techniques. The use of automated systems and advanced analytical tools is crucial in maintaining the high standards required for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Plays a role in the study of nucleic acid analogs and their interactions with biological systems.

    Medicine: Utilized in the development of therapeutic agents, particularly in the optimization of mRNA delivery for cardiac applications.

    Industry: Employed in the production of specialized chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- involves its interaction with specific molecular targets and pathways. It is known to optimize the delivery of modified mRNA, which can enhance the expression of therapeutic proteins in target cells. The compound’s unique structure allows it to efficiently bind and stabilize mRNA, facilitating its uptake and translation within cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pseudouridine 5’-triphosphate: Another nucleoside analog used in mRNA research.

    N1-Methylpseudouridine-5’-triphosphate: Similar in structure but with a methyl group at the N1 position.

    Cytidine Impurity 9: A related compound used in nucleic acid research.

Uniqueness

2,4(1H,3H)-Pyrimidinedione,1-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-beta-D-arabinofuranosyl]-5-methyl- stands out due to its specific modifications that enhance mRNA delivery and stability. Its unique structure allows for more efficient interactions with cellular machinery, making it a valuable tool in both research and therapeutic applications .

Eigenschaften

Molekularformel

C10H16N2O15P3+

Molekulargewicht

497.16 g/mol

IUPAC-Name

[(2R,3S,4S,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-[[hydroperoxy(hydroxy)phosphoryl]oxy-hydroxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C10H15N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(24-9)3-23-28(18)26-30(21,22)27-29(19,20)25-17/h2,5-7,9,13-14H,3H2,1H3,(H3-,11,15,16,17,19,20,21,22)/p+1/t5-,6-,7+,9-/m1/s1

InChI-Schlüssel

YSFJSWDBECJWRT-JAGXHNFQSA-O

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O)O

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO[P+](=O)OP(=O)(O)OP(=O)(O)OO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.